Product packaging for Chlorfluren-methyl(Cat. No.:CAS No. 22909-50-8)

Chlorfluren-methyl

Cat. No.: B12683401
CAS No.: 22909-50-8
M. Wt: 258.70 g/mol
InChI Key: DFYPVJHFCVSDEV-UHFFFAOYSA-N
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Description

Historical Context and Evolution as a Plant Growth Regulator

The discovery and development of synthetic plant growth regulators marked a pivotal moment in agricultural science, offering new tools to manipulate plant growth and development. The journey of these synthetic compounds began with the realization that certain chemicals could elicit specific physiological responses in plants, similar to natural hormones. Early research in the mid-20th century led to the identification of various classes of plant growth regulators, including auxins, gibberellins (B7789140), and cytokinins.

Within this context, a new group of synthetic substances known as morphactins emerged from the research laboratories of E. Merck AG, Darmstadt, in the early 1960s. annualreviews.org These fluorene-9-carboxylic acid derivatives were distinguished by their profound effects on plant morphogenesis, earning them the name "morphactins" (morphologically active substances). annualreviews.org Chlorfluren-methyl, chemically known as methyl 2-chloro-9-hydroxy-9H-fluorene-9-carboxylate, is a prominent member of this group. hmdb.caresearchgate.net

Initially, research focused on the broad-spectrum effects of morphactins, which were found to influence both monocotyledonous and dicotyledonous plants. semanticscholar.org Over time, the application of this compound became more specialized. For instance, it was investigated for its ability to induce parthenocarpic fruit set in cucumbers, meaning it could stimulate fruit development without the need for pollination. semanticscholar.org This characteristic held promise for increasing yields, particularly in gynoecious cucumber varieties which produce predominantly female flowers. semanticscholar.org

Further research explored its use in delaying senescence (the process of aging) in crops like flax and soybean. researchgate.net Studies demonstrated that post-bloom applications of this compound could retard the loss of chlorophyll (B73375) and leaf area, thereby extending the plant's productive period. researchgate.net However, despite these promising applications, this compound is now considered largely obsolete as a plant growth regulator in many regions. herts.ac.ukherts.ac.ukherts.ac.uk

Chemical Classification within Morphactins

This compound belongs to the morphactin group of plant growth regulators. herts.ac.ukneliti.com The foundational structure for all morphactins is fluorene (B118485), which becomes biologically active with the addition of a carboxyl group at the 9-position. annualreviews.org The potency of these compounds is significantly enhanced by substituting the hydrogen at the 9-position with a hydroxyl (-OH) or chlorine (-Cl) group. annualreviews.org

The defining characteristic of morphactins is their fluorene-9-carboxylic acid backbone. annualreviews.org this compound is specifically the methyl ester of 2-chloro-9-hydroxyfluorene-9-carboxylic acid. researchgate.net Other related compounds within the morphactin family include flurenol, chlorfluren, and dichlorflurenol. researchgate.netsemanticscholar.orggoogleapis.com These compounds share a similar core structure but differ in their substituent groups, leading to variations in their biological activity.

The mechanism of action of morphactins, including this compound, involves the inhibition of auxin transport. chembk.comherts.ac.uk Auxins are a class of plant hormones crucial for various growth processes, and by disrupting their polar transport, morphactins can induce a range of developmental changes. chembk.comherts.ac.uk This interference with auxin flow is what leads to the characteristic morphogenetic effects, such as altered tropisms, inhibited terminal bud growth, and the promotion of lateral bud development. chembk.complant-growth-regulator.com

Rationale for Continued Academic Inquiry

Despite its diminished commercial use, this compound continues to be a subject of academic interest for several reasons. Primarily, it serves as a valuable tool for studying fundamental plant physiological processes. By observing the effects of disrupting auxin transport with this compound, researchers can gain deeper insights into the complex roles of auxins in plant development, from cell division and elongation to organ formation and senescence. researchgate.netchembk.com

The unique mode of action of morphactins sets them apart from other plant growth regulators. annualreviews.org This distinction makes them useful for comparative studies to dissect the intricate signaling networks that govern plant growth. Understanding how different classes of synthetic regulators interact with endogenous hormonal pathways can pave the way for the design of new, more targeted plant growth regulators in the future.

Furthermore, the study of compounds like this compound contributes to the broader field of chemical biology and the development of chemical tools to probe biological systems. While its direct agricultural applications may be limited, its role as a research compound in plant science remains significant.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClO2 B12683401 Chlorfluren-methyl CAS No. 22909-50-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22909-50-8

Molecular Formula

C15H11ClO2

Molecular Weight

258.70 g/mol

IUPAC Name

methyl 2-chloro-9H-fluorene-9-carboxylate

InChI

InChI=1S/C15H11ClO2/c1-18-15(17)14-12-5-3-2-4-10(12)11-7-6-9(16)8-13(11)14/h2-8,14H,1H3

InChI Key

DFYPVJHFCVSDEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=CC=CC=C2C3=C1C=C(C=C3)Cl

Origin of Product

United States

Molecular and Cellular Mechanisms of Chlorfluren Methyl Action in Plants

Phytohormone Pathway Modulation

Phytohormones are signaling molecules that, at very low concentrations, regulate all aspects of plant growth and development. Chlorfluren-methyl exerts its effects by disrupting the delicate balance of these endogenous hormones.

Auxin Biosynthesis and Transport Inhibition

One of the primary modes of action of this compound is the inhibition of polar auxin transport. cymitquimica.com Auxins, with Indole-3-acetic acid (IAA) being the most abundant natural form, are crucial for numerous developmental processes, including cell elongation, apical dominance, and root initiation. jircas.go.jpneliti.com The directional flow of auxin, known as polar auxin transport, is essential for establishing and maintaining these developmental patterns. nih.gov

This compound is recognized as an inhibitor of this transport system. cymitquimica.comchembk.com This interference with auxin flow leads to a variety of morphological changes. nih.gov For instance, studies have shown that inhibiting auxin transport can result in an increased number of vascular strands with improperly aligned cells. nih.gov In leaves, this inhibition can cause vascular tissues to be progressively confined to the leaf margin. nih.gov

The mechanism of inhibition often involves the binding of inhibitors to proteins that are essential for auxin efflux, such as the PIN-FORMED (PIN) proteins. While the direct interaction of this compound with specific transporters like PIN proteins is a subject of ongoing research, its effects are consistent with a disruption of the cellular machinery that controls the directional movement of auxin. nih.govuniprot.org

Furthermore, some evidence suggests that morphactins like this compound may also inhibit the synthesis of endogenous auxin. chembk.com This dual action of inhibiting both synthesis and transport significantly reduces the availability of active auxin at its sites of action, leading to profound developmental consequences.

Gibberellin Homeostasis Disruption

Gibberellins (B7789140) (GAs) are another class of critical phytohormones that regulate processes such as stem elongation, seed germination, and flowering. neliti.commdpi.com The maintenance of appropriate levels of active GAs, known as gibberellin homeostasis, is vital for normal plant growth. nih.gov

This compound has been shown to disrupt this homeostasis. chembk.com It is suggested that the compound inhibits the synthesis of gibberellins. chembk.com This inhibition of GA production contributes significantly to the dwarfing of stems and other morphological abnormalities observed in treated plants. chembk.com The inhibitory effect of this compound on stem growth is often more pronounced than its effect on auxin-related processes. chembk.com

The regulation of GA levels involves a complex interplay of biosynthesis and deactivation pathways. nih.gov By interfering with the biosynthetic pathway, this compound effectively lowers the concentration of active gibberellins, thereby impeding GA-dependent growth processes.

Interplay with Other Endogenous Plant Hormones

The various phytohormone pathways are intricately interconnected, and a perturbation in one can have cascading effects on others. nih.govnih.gov The action of this compound is not limited to auxin and gibberellin pathways.

For example, high concentrations of auxin are known to stimulate the production of ethylene (B1197577), a hormone associated with stress responses and senescence. nih.gov By altering auxin distribution, this compound can indirectly influence ethylene biosynthesis.

Furthermore, there is evidence of crosstalk between morphactins and cytokinins. In some studies, the inhibitory effects of morphactins on internode growth could be partially overcome by the application of gibberellic acid, but not by IAA, highlighting the complex hormonal interactions at play.

Effects on Cell Cycle and Developmental Processes

The macroscopic effects of this compound on plant morphology are rooted in its influence on fundamental cellular processes, namely cell division, elongation, and differentiation.

Inhibition of Meristematic Cell Division

Meristems are regions of actively dividing, undifferentiated cells and are the primary sites of plant growth. oercommons.orgallen.in These tissues, found at the tips of roots and shoots (apical meristems), are responsible for producing new cells for the plant's organs. oercommons.org

This compound has been shown to inhibit the mitosis of meristematic cells. chembk.com This inhibition of cell division directly contributes to the stunting of growth and the cessation of development in apical buds. annualreviews.org By slowing down or halting the production of new cells in the meristems, this compound effectively arrests the primary growth of the plant.

The balance between cell proliferation in the central zone of the meristem and cell differentiation at the periphery is crucial for maintaining the meristem's integrity. nih.gov By interfering with cell division, this compound disrupts this delicate balance, which can lead to the arrest of meristematic activity. nih.gov

Influences on Cellular Elongation and Differentiation

Following cell division, plant growth is driven by cell elongation, a process where newly formed cells expand, primarily through water uptake into the vacuole. doubtnut.com This is followed by cell differentiation, where cells mature and acquire specialized functions. doubtnut.com

Phytohormones play a key role in regulating these processes. Auxins are well-known to promote cell elongation, while both auxins and gibberellins are involved in cell differentiation. neliti.comnih.gov By disrupting the homeostasis of these hormones, this compound indirectly affects cell elongation and differentiation.

The inhibition of auxin transport and gibberellin synthesis leads to a reduction in the signals that promote cell expansion. chembk.com This results in shorter internodes and a generally dwarfed plant stature. annualreviews.org Furthermore, the altered hormonal balance can lead to abnormal differentiation of cells and tissues, contributing to the morphological anomalies often seen in plants treated with morphactins. chembk.com For example, the disruption of polar auxin transport has been linked to improper alignment of cells within vascular strands. nih.gov

Transcriptomic and Proteomic Responses to this compound Exposure

Exposure of plants to this compound, a synthetic morphactin, elicits a cascade of molecular changes at the transcriptomic and proteomic levels. While comprehensive, publicly available datasets specifically detailing the global gene and protein expression profiles in response to this compound are limited, its known mechanism of action as a potent inhibitor of polar auxin transport and an influencer of gibberellin (GA) biosynthesis allows for an informed discussion of the anticipated molecular responses. The observed morphogenetic effects, such as stunted growth, loss of apical dominance, and altered organ development, are underpinned by significant reprogramming of gene expression and subsequent changes in the proteome.

The primary molecular target of this compound is the inhibition of auxin efflux, which disrupts the normal gradients of this critical plant hormone. Auxin gradients are essential for regulating a vast array of developmental processes, and their perturbation leads to widespread changes in the expression of auxin-responsive genes. nih.govnih.govfrontiersin.org These genes include families of transcription factors, enzymes involved in cell wall modification, and proteins that regulate cell division and expansion.

Furthermore, the influence of this compound on gibberellin metabolism suggests that genes involved in GA biosynthesis and signaling pathways are also likely to be affected. nih.gov Gibberellins are crucial for processes such as stem elongation, seed germination, and flowering. The interaction between auxin and gibberellin signaling pathways is complex, with evidence of crosstalk and co-regulation of target genes. nih.govmdpi.com Therefore, the transcriptomic and proteomic responses to this compound are expected to reflect a disruption of both of these key hormonal pathways.

Expected Transcriptomic Changes:

Based on its mode of action, treatment with this compound is anticipated to lead to the differential expression of a wide array of genes. These changes are likely to be concentrated in pathways directly and indirectly regulated by auxin and gibberellin.

One of the primary and most immediate transcriptomic responses to the disruption of auxin transport is the altered expression of auxin transporter genes themselves, such as the PIN-FORMED (PIN), AUXIN RESISTANT 1/LIKE-AUX1 (AUX/LAX), and P-glycoprotein (PGP) families. nih.govfrontiersin.orgmdpi.com Studies on other auxin transport inhibitors have demonstrated that the expression of these genes can be both up- and down-regulated in a complex feedback mechanism as the plant attempts to re-establish auxin homeostasis. nih.govfrontiersin.orgmdpi.com

Furthermore, a significant impact is expected on the expression of AUXIN RESPONSE FACTOR (ARF) and Auxin/Indole-3-Acetic Acid (Aux/IAA) genes, which are the central players in auxin signal transduction. nih.gov ARFs are transcription factors that bind to auxin-responsive elements in the promoters of target genes, while Aux/IAA proteins are repressors of ARF activity. The disruption of auxin gradients would lead to changes in the stability of Aux/IAA proteins, thereby modulating the activity of ARFs and altering the transcription of a host of downstream genes. nih.govnih.gov

Given the link between auxin and gibberellin, it is also probable that this compound exposure affects the transcription of genes involved in GA biosynthesis and catabolism. This would include genes encoding key enzymes such as GA 20-oxidase (GA20ox), GA 3-oxidase (GA3ox), and GA 2-oxidase (GA2ox). nih.gov Auxin has been shown to regulate the expression of these genes, and therefore, interference with auxin transport would likely have a cascading effect on the GA pathway. nih.gov

Table 1: Predicted Differentially Expressed Gene Families in Response to this compound

Gene FamilyPredicted Expression ChangeRationale
PIN-FORMED (PIN)Up- and Down-regulatedFeedback regulation in response to auxin transport inhibition. nih.govfrontiersin.orgmdpi.com
AUX/LAXUp- and Down-regulatedComponent of auxin influx, subject to feedback control. nih.govmdpi.com
P-glycoprotein (PGP)Up- and Down-regulatedInvolved in auxin efflux, likely co-regulated with PINs. nih.gov
AUXIN RESPONSE FACTOR (ARF)Up- and Down-regulatedKey transcription factors in auxin signaling pathway. nih.gov
Aux/IAAUp- and Down-regulatedRepressors of ARF activity, their stability is auxin-dependent. nih.govnih.gov
GA20ox, GA3oxLikely Down-regulatedKey enzymes in gibberellin biosynthesis, potentially repressed due to auxin disruption. nih.gov
GA2oxLikely Up-regulatedKey enzyme in gibberellin catabolism, potentially activated to reduce GA levels. nih.gov
Small Auxin Up RNA (SAUR)Up- and Down-regulatedEarly auxin-responsive genes involved in cell expansion.
Gretchen Hagen 3 (GH3)Likely Up-regulatedInvolved in conjugating excess auxin to amino acids for storage or degradation.
Cell wall modifying enzymes (e.g., expansins, xyloglucan (B1166014) endotransglucosylases)Down-regulatedReduced cell elongation due to disrupted auxin and gibberellin signaling.

Expected Proteomic Changes:

The transcriptomic alterations induced by this compound are expected to be mirrored at the proteome level, although the correlation between mRNA and protein abundance is not always direct due to post-transcriptional, translational, and post-translational regulation. frontiersin.org Proteomic analyses following treatment with gibberellins or in response to altered auxin signaling have identified numerous differentially abundant proteins. researchgate.netmdpi.comacs.orgnih.govmdpi.com

Proteins related to cell division and expansion are also likely to be significantly affected. This includes structural components of the cell wall and enzymes responsible for its synthesis and modification. The inhibition of cell elongation, a hallmark of morphactin activity, would be reflected in the decreased abundance of proteins like expansins and tubulins.

Furthermore, stress-responsive proteins are often induced by chemical treatments that disrupt normal physiological processes. Therefore, an increase in the abundance of various chaperones (e.g., heat shock proteins) and antioxidant enzymes (e.g., peroxidases, catalases) might be observed as the plant responds to the cellular stress caused by this compound. researchgate.netmaxapress.com

Table 2: Predicted Differentially Abundant Protein Families in Response to this compound

Protein Family/GroupPredicted Abundance ChangeRationale
Auxin Transport Proteins (PINs, PGPs)Altered abundance/localizationDirect targets of this compound's inhibitory action. nih.govfrontiersin.orgmdpi.com
Gibberellin Biosynthesis/Catabolism EnzymesAltered abundanceReflects changes in GA metabolism. nih.gov
Photosynthesis-related proteinsDown-regulatedGeneral reduction in photosynthetic activity and growth. maxapress.com
Glycolysis and TCA Cycle EnzymesDown-regulatedDecreased energy demand due to growth inhibition. researchgate.net
Cell Wall Modifying Enzymes (e.g., Expansins)Down-regulatedInhibition of cell elongation.
Cytoskeletal Proteins (e.g., Tubulins)Down-regulatedDisruption of cell division and expansion.
Stress-responsive proteins (e.g., Chaperones, Antioxidant enzymes)Up-regulatedGeneral stress response to chemical exposure. researchgate.netmaxapress.com
CalreticulinAltered abundance/modificationImplicated in GA signaling and response to growth inhibitors. nih.gov

Physiological and Morphological Responses in Plant Systems

Growth Architecture and Biomass Allocation

A primary and characteristic effect of morphactins, including the related compound chlorflurenol, is the disruption of apical dominance. annualreviews.org Apical dominance is the phenomenon where the central, main stem of the plant grows more strongly than the lateral stems. This process is largely controlled by auxin produced in the apical bud, which is transported down the stem and inhibits the growth of lateral buds. neliti.comgoogle.comgoogle.com

Morphactins weaken or completely abolish this control, leading to the inhibition of growth in the apical bud and reduced elongation of the main shoot. annualreviews.org The mechanism is thought to involve interference with auxin transport and synthesis. chembk.com Research on pea plants (Pisum sativum) demonstrated that while the application of auxin (IAA) to a decapitated stem tip inhibited the emergence of lateral buds, the application of chlorflurenol increased their number. When applied together, auxin completely counteracted the effect of chlorflurenol on lateral bud emergence, suggesting a direct interaction between the morphactin and the auxin-regulated pathway. annualreviews.org

Consequent to the suppression of apical dominance, morphactins promote the emergence and growth of lateral buds. annualreviews.org This shift in growth pattern results in plants that are more compact and bushy. annualreviews.org The extent and sequence of lateral bud emergence can depend on the plant species and its developmental stage at the time of treatment. annualreviews.org

Studies have shown that in addition to increasing the number of lateral buds, chlorflurenol can also stimulate the extension growth of these new lateral shoots. annualreviews.org Interestingly, when chlorflurenol was applied with gibberellic acid (GA₃), the stimulatory effects on the length of lateral shoots were additive, indicating that these two substances may influence growth through different, non-competing pathways. annualreviews.org This ability to fundamentally alter the branching pattern is a defining feature of morphactins. annualreviews.org

The influence of Chlorfluren-methyl on root systems is less specifically documented than its effects on shoot architecture. However, the hormonal systems that morphactins disrupt are known to be crucial for root development. Auxin, for instance, is a key promoter of lateral and adventitious root growth. neliti.comfrontiersin.org Plant root architecture is dynamically modulated through mechanisms like lateral root formation to efficiently explore the soil. nih.govmaxstim.com

Research on a related morphactin, flurenol, showed an inhibitory effect on root growth in Bryophyllum tubiflorum. annualreviews.org This suggests that by interfering with key hormonal pathways, morphactins may alter root development, potentially affecting primary root growth and the density of lateral roots. annualreviews.orgnih.gov

Lateral Bud Proliferation and Branching Patterns

Reproductive Development and Parthenocarpy Induction

This compound and its derivatives have pronounced effects on flowering and fruit development, most notably their ability to induce fruit formation without fertilization.

Chlorflurenol has been shown to effectively induce fruit set, particularly in the absence of pollination. semanticscholar.orgflvc.org This is especially valuable in species like cucumbers and squash, which are capable of setting fruit parthenocarpically (without fertilization). semanticscholar.orgflvc.org The application of chlorflurenol can lead to more uniform fruit set, promote earliness, and increase early yields. flvc.org

Table 1: Effect of 50 ppm Chlorflurenol on Fruit Set and Development of 'Dixie' Squash in a Greenhouse Environment

TreatmentPollination StatusFruit Set (%)Fruit Weight (g)Fruit Shape Rating*
ControlPollinated100 a139 a3.0 b
ChlorflurenolPollinated100 a125 a3.9 a
ControlNot Pollinated0 c--
ChlorflurenolNot Pollinated75 b85 b4.0 a
Data adapted from a study on squash fruit development. flvc.org *Shape rated on a scale where higher numbers indicate improved shape. Means in the same column followed by different letters are significantly different.

Parthenocarpy, the development of fruit without fertilization, can be induced by the external application of plant hormones that mimic the natural hormonal signals produced after successful pollination. frontiersin.orgresearchgate.net this compound and other morphactins induce parthenocarpy by disrupting the plant's natural hormonal balance, particularly that of auxin. semanticscholar.orgchembk.com

The mechanism of action involves the inhibition of polar auxin transport. chembk.com Research demonstrated that chlorflurenol inhibited the natural flow of auxin from cucumber flowers. semanticscholar.org This leads to an accumulation of auxin within the flower's ovary, a condition that is believed to be a key trigger for the development of parthenocarpic fruit. semanticscholar.org This finding aligns with the broader understanding that a delicate balance of hormones, including auxins, gibberellins (B7789140), and cytokinins, is essential for initiating fruit development. frontiersin.orgresearchgate.netresearchgate.net By altering this balance and preventing the normal transport of inhibitory signals, morphactins effectively signal the plant to initiate fruit growth even in the absence of fertilization. semanticscholar.org

Agronomic and Horticultural Research Applications of Chlorfluren Methyl

Targeted Growth Modification in Crop Plants

Chlorfluren-methyl has been investigated for its ability to alter plant growth in ways that can be beneficial for crop production, from enhancing the development of storage organs to optimizing fruit and seed output.

Fruit Quality and Yield Optimization

One of the most researched applications of this compound is its ability to induce parthenocarpy, which is the development of fruit without fertilization. This is particularly valuable in crops where seedless fruit is desirable or where pollination may be unreliable.

Detailed Research Findings:

In cucurbit crops like pickling cucumbers and squash, this compound has been shown to effectively induce parthenocarpic fruit set. lookchem.comflvc.org This is especially useful in gynoecious (all-female flowering) cucumber varieties, where it can replace the need for pollinator plants and bees. lookchem.comwur.nl By ensuring fruit set, even in the absence of pollination, this compound can lead to a significant increase in the number of fruits per plant and enhance early yields. flvc.orgashs.org Research on pickling cucumbers demonstrated that applications of chlorflurenol could increase the number of fruits per plant by nearly threefold in some trials. ashs.org Similarly, studies on squash found that early yields were increased with chlorflurenol treatment, as it promoted the development of marketable fruits from the first female flowers that often open before male flowers are available for pollination. flvc.org

Beyond yield, this compound can influence fruit quality. In squash, it has been found to significantly improve the shape of non-pollinated fruit. flvc.org However, in some parthenocarpic pickling cucumber cultivars, it has been observed to induce the development of seed coats, which can be a negative quality factor. cucurbit.info The compound has also been successfully used to induce parthenocarpy in muskmelons. ashs.org

In cotton production, this compound has been investigated as part of chemical crop termination strategies. Sequential treatments involving chlorflurenol have been shown to advance harvest dates without significantly impacting yield. cotton.org It has also been identified as a slow-acting regulator used to terminate fruiting late in the season to manage insect pests like the pink bollworm. cotton.org

Table 1: Effect of Chlorflurenol on Yield of Pickling Cucumber (cv. Pioneer)

Treatment (ppm)Application Time (Days after first flowers)Fruits per Plant (Number)Total Yield (Metric Tons/Hectare)Harvest Value ($/Hectare)
0 (Control)-3.311.2489
5024.812.1598
5089.012.8682
10024.611.4556
10086.811.7618

Data adapted from research on the effects of timing and concentration on 'Pioneer' cucumbers. ashs.org

Integrated Weed Management Strategies

Integrated Weed Management (IWM) involves using a combination of cultural, mechanical, biological, and chemical methods to manage weed populations and reduce reliance on any single tactic. msu.edu While this compound is considered an obsolete herbicide for direct weed control, research has uncovered a more nuanced role for it within IWM as a herbicide synergist. herts.ac.ukherts.ac.uk

While some field trials failed to show a significant enhancement of herbicide activity, greenhouse studies have confirmed that adding chlorflurenol to herbicides like dicamba (B1670444) or chlorsulfuron (B1668881) can increase the suppression of Canada thistle regrowth. unl.edu This suggests its role as a synergist may be dependent on specific environmental conditions. The mechanism is thought to be related to chlorflurenol's ability to inhibit auxin transport, which alters the plant's physiology and potentially makes it more susceptible to the partner herbicide. cambridge.org This application fits within an IWM framework by improving the performance of existing chemical tools, which could potentially allow for reduced herbicide application rates.

Plant Propagation and Vegetative Growth Control

This compound's primary action as a morphactin—inhibiting auxin transport—makes it a useful tool for controlling plant architecture and managing vegetative growth. plantgrowthhormones.com Its effects are particularly relevant in plant propagation and for optimizing the structure of horticultural and agricultural crops.

One of the main effects of this compound is the disruption of apical dominance, the phenomenon where the central stem grows more strongly than the lateral stems. By inhibiting the downward flow of auxin from the apical bud, this compound weakens apical dominance and promotes the growth of axillary (lateral) buds. plantgrowthhormones.com This results in a more compact, clumpy, or bushy growth habit, which can be desirable in many ornamental plants and some crops. plantgrowthhormones.comlookchem.com This effect is utilized in tobacco cultivation, where inhibiting axillary bud growth can lead to improved yield and quality. researchgate.net

This growth-modifying property is also applied to prevent lodging—the bending or breaking of stems—in cereal crops. nichem.solutionsgoogle.com By inhibiting internode elongation, this compound leads to shorter, sturdier stems that are more resistant to wind and rain, which can improve harvesting efficiency and secure yields. nichem.solutionscropj.com

In the context of plant propagation, while this compound is not typically used to stimulate root formation directly like auxins (IBA or NAA), it is used to influence the development of propagules. For example, in pineapple, it has been used to promote the growth of fruit buds (slips), which are used for vegetative propagation. plantgrowthhormones.comscielo.br However, in a study on poinsettia cuttings, chlorflurenol was found to be ineffective at increasing rooting. semanticscholar.org Its primary role in propagation is therefore more related to modifying the parent plant to produce more or better vegetative material, rather than treating the cuttings themselves.

Table 2: Summary of Vegetative Growth Modification Effects of this compound

Application AreaObserved EffectPrimary MechanismReference(s)
General Plant ArchitectureInhibits apical dominance, promotes lateral branching, induces clumpy/bushy growth.Inhibition of auxin transport. plantgrowthhormones.comlookchem.com
Tobacco CultivationInhibits the growth of axillary buds.Weakening of apical dominance. researchgate.net
Cereal CropsReduces plant height and prevents lodging.Inhibition of internode elongation. nichem.solutionsgoogle.com
Pineapple PropagationPromotes the growth of fruit buds (slips).Modification of reproductive/vegetative development. plantgrowthhormones.comscielo.br
Poinsettia CuttingsIneffective at stimulating root formation.Does not act as a primary rooting agent. semanticscholar.org

Environmental Persistence and Ecological Impact Research

Environmental Fate and Degradation Pathways

Chlorfluren-methyl, a synthetic plant growth regulator, is generally considered not to be persistent in the environment. herts.ac.uk Research into its behavior in soil environments indicates a relatively rapid degradation process. nih.gov

Studies conducted on sandy soils revealed that over 90% of the applied this compound disappeared within a period of 4 to 8 days. nih.gov The primary degradation products identified in soil are 2-chloro-9-hydroxyfluorene-9-carboxylic acid and 2-chlorofluorenone. nih.gov These products subsequently undergo further decomposition. nih.gov In one study, the degradation product 2-chloro-9-fluorenone was detected at a maximum concentration of 14.3% of the applied amount between 5 and 12 days, and was no longer detectable by day 26. epa.gov

The mobility of this compound in soil appears to vary depending on soil type and study conditions. Leaching tests conducted with three types of sandy soils indicated that the compound was not washed from the soil. nih.gov However, in one of these soils with low carbon content (0.69% C), trace amounts of the degradation product 2-chlorofluorenone were identified in the effluent. nih.gov In contrast, a separate laboratory mobility study classified this compound as highly to very highly mobile in a sandy loam soil from Germany. epa.gov

Investigations into the side-effects on soil microflora and related physiological processes have shown minimal impact. Experiments demonstrated no persistent inhibition of anaerobic or aerobic nitrogen fixation. nih.gov Key soil processes such as ammonification, nitrification, and the mineralization of soluble starch were also not influenced. nih.gov While the mineralization of cellulose (B213188) in compost soil experienced a temporary delay, this was later offset by a higher rate of mineralization. nih.gov Furthermore, the population densities of soil bacteria, fungi, and actinomycetes were not negatively affected. nih.gov

Despite these findings, the U.S. Environmental Protection Agency (EPA) has noted that determining the environmental persistence of this compound with certainty is difficult due to the limited number of available studies. epa.gov

Table 1: Environmental Fate of this compound in Soil

Parameter Finding Source(s)
Persistence Not expected to be persistent. herts.ac.uk
Degradation Rate >90% degradation in 4 to 8 days in sandy soils. nih.gov
Degradation Products 2-chloro-9-hydroxyfluorene-9-carboxylic acid, 2-chlorofluorenone. nih.govepa.gov
Mobility/Leaching Not leached from three sandy soils in one test; found to be highly mobile in another. nih.govepa.gov
Impact on Soil Microflora No significant influence on bacteria, fungi, actinomycetes, or key microbiological processes. nih.gov

Ecotoxicological Assessments on Non-Target Organisms

The available data on the ecotoxicological effects of this compound on non-target organisms is limited. herts.ac.ukherts.ac.ukherts.ac.uk This scarcity of information makes a comprehensive risk assessment challenging. epa.gov

Some available data suggests a low to moderate toxicity to biodiversity. herts.ac.uk One source indicates a moderate acute ecotoxicity alert for both fish and Daphnia, a genus of small planktonic crustaceans. herts.ac.uk However, the U.S. EPA has stated that the acute and chronic risks to fish and aquatic invertebrates cannot be fully evaluated because of a lack of available toxicity data, though it also notes that risk cannot be precluded. epa.gov

There is a significant lack of specific research on the effects of this compound on aquatic ecosystems. herts.ac.uk International databases show a notable absence of empirical data for key aquatic ecotoxicology endpoints. herts.ac.uk Consequently, a detailed assessment of potential perturbations, such as impacts on aquatic food chains or specific organismal functions, cannot be conducted. The U.S. EPA's position underscores this data gap, preventing a formal evaluation of risks to aquatic life. epa.gov

Table 2: Availability of Aquatic Ecotoxicity Data for this compound

Organism Group Endpoint Data Availability Source(s)
Temperate Freshwater Fish Acute 96-hour LC₅₀ No data found herts.ac.uk
Temperate Freshwater Fish Chronic 21-day NOEC No data found herts.ac.uk
Temperate Freshwater Invertebrates Acute 48-hour EC₅₀ No data found herts.ac.uk
Temperate Freshwater Invertebrates Chronic 21-day NOEC No data found herts.ac.uk
Aquatic Plants (free-floating) Acute 7-day EC₅₀ No data found herts.ac.uk
Sediment Dwelling Organisms Acute/Chronic No data found herts.ac.uk

Chemical Synthesis and Analytical Characterization Methodologies

Synthetic Pathways and Derivatization Studies

The chemical synthesis of chlorfluren-methyl, a derivative of fluorene-9-carboxylic acid, involves a multi-step process that often begins with a more complex aromatic hydrocarbon like phenanthrene (B1679779). google.com A documented pathway involves the oxidation of phenanthrene to produce phenanthrenequinone, which is then rearranged to form 9-hydroxyfluorene-9-carboxylic acid (HFCA). google.com

The subsequent steps to obtain this compound are as follows:

Esterification: The 9-hydroxyfluorene-9-carboxylic acid (HFCA) undergoes esterification with methanol (B129727), typically in the presence of an acid catalyst like sulfuric acid. This reaction yields 9-hydroxy-fluorene-9-carboxylic acid-methyl ester, also known as flurenol-methyl. google.com

Chlorination: The flurenol-methyl is then chlorinated to produce chlorflurenol-methyl, the active compound known as this compound. google.com This chlorination can result in the formation of both monochlorinated and dichlorinated products. google.com

Technical grade this compound is not a single pure compound but rather a mixture of related substances. epa.gov The primary component is methyl 2-chloro-9-hydroxyfluorene-9-carboxylate, but it also contains significant amounts of methyl 2,7-dichloro-9-hydroxyfluorene-9-carboxylate and the unchlorinated parent compound, methyl 9-hydroxyfluorene-9-carboxylate (flurenol-methyl). epa.gov

Derivatization in Analytical Contexts Derivatization is a critical sample preparation step in the analysis of many organic compounds, including pesticide residues, for techniques like gas chromatography (GC). The process converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior and detection.

For compounds with active hydrogens (in groups like -OH, -SH, -NH), derivatization is often essential. semanticscholar.org Common derivatization strategies applicable to the analysis of this compound and related compounds include:

Alkylation (Esterification): This process converts carboxylic acids and alcohols into esters. A common reagent is boron trifluoride in methanol (BF₃-MeOH), which facilitates the formation of fatty acid methyl esters (FAMEs) from fatty acids. semanticscholar.orgsigmaaldrich.com This one-step process can both esterify and transesterify compounds. semanticscholar.org

Silylation: This method replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used silylation reagent that is effective and generally safe for GC columns, though it is sensitive to moisture. semanticscholar.org

These techniques are crucial for creating a more complete profile of residues in a sample, as they enhance the detectability of compounds that might otherwise be difficult to analyze. semanticscholar.org

Isomeric Purity and Separation Techniques

The term "isomeric purity" in the context of commercial this compound is more accurately a measure of its composition, as the technical product is a defined mixture of several fluorene (B118485) derivatives rather than a single chemical entity. epa.gov Chlorflurenol, the carboxylic acid precursor to the methyl ester, is itself a racemic mixture, meaning it contains equal amounts of two enantiomers. herts.ac.uk

According to a Reregistration Eligibility Decision by the U.S. Environmental Protection Agency (EPA), technical grade this compound has a specific compositional range for its components. epa.gov

Table 1: Composition of Technical Grade this compound

Component Chemical Name Typical Percentage
Chlorflurenol methyl ester Methyl 2-chloro-9-hydroxyfluorene-9-carboxylate 65% - 70%
Dichlorflurenol methyl ester Methyl 2,7-dichloro-9-hydroxyfluorene-9-carboxylate 10% - 15%
Flurenol methyl ester Methyl 9-hydroxyfluorene-9-carboxylate 15% - 20%

Data sourced from the U.S. Environmental Protection Agency. epa.gov

Separation Techniques The separation of these closely related components requires advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used for the separation and analysis of such multi-component pesticide mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating compounds based on their polarity. In this method, a nonpolar stationary phase is used with a polar mobile phase. The different components of technical this compound, having slight differences in polarity due to the varying degrees of chlorination, can be effectively separated. mdpi.com

Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS), GC is a benchmark for separating and identifying volatile and semi-volatile organic compounds. nih.gov Prior to injection into the GC system, the sample components may require derivatization to increase their volatility and thermal stability. semanticscholar.org The components are separated based on their boiling points and interaction with the stationary phase in the GC column, allowing for the distinct quantification of this compound, dichlorflurenol-methyl, and flurenol-methyl.

Advanced Analytical Techniques for Detection and Quantification in Plant Matrices

Detecting and quantifying this compound residues in plant matrices such as fruits, vegetables, and other tissues is essential for regulatory and research purposes. The process involves sophisticated extraction, cleanup, and analytical instrumentation to isolate and measure the target compounds at very low concentrations.

The general workflow for analyzing this compound in plant samples includes:

Extraction: The initial step involves extracting the analytes from the plant material. This is typically achieved by homogenizing the sample with organic solvents. A common solvent mixture used for lipid and organic compound extraction is chloroform (B151607) and methanol. mdpi.com

Cleanup: Plant extracts are complex mixtures containing pigments, lipids, sugars, and other compounds that can interfere with analysis. A cleanup step, such as solid-phase extraction (SPE), is employed to remove these interferences and concentrate the analytes of interest.

Derivatization: For GC-based analysis, derivatization is often performed to convert the polar hydroxyl group of this compound and its related compounds into less polar, more volatile esters or ethers, making them suitable for GC analysis. semanticscholar.org

Instrumental Analysis: The final, purified extract is analyzed using high-resolution chromatographic techniques coupled with sensitive detectors.

Table 2: Advanced Analytical Techniques for this compound Analysis

Technique Principle Application for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in a heated column. The mass spectrometer then ionizes the compounds and separates the ions based on their mass-to-charge ratio, providing identification and quantification. nih.gov Considered a gold standard for pesticide residue analysis. It offers high sensitivity and selectivity for quantifying the individual components (this compound, dichlorflurenol-methyl, etc.) in plant extracts, especially after derivatization. semanticscholar.orgnih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The eluent is introduced into a mass spectrometer for detection. mdpi.com Ideal for analyzing less volatile or thermally labile compounds that are not well-suited for GC. It can analyze this compound directly without derivatization and is effective for structural characterization of the different components in the technical mixture. mdpi.com

| HPLC with Atmospheric Pressure Chemical Ionization (APCI-MS) | A specific type of HPLC-MS where the ionization of the analyte is achieved at atmospheric pressure using a chemical reaction, often involving the mobile phase solvent. mdpi.com | This technique is particularly useful for the structural characterization of analytes. For instance, using acetonitrile (B52724) in the mobile phase can create specific adducts with the analytes, and their subsequent fragmentation (MS/MS) can help pinpoint structural features, which is valuable for confirming the identity of the specific fluorene derivatives in a complex matrix. mdpi.com |

These advanced methods allow for the reliable detection and precise quantification of this compound and its related compounds in diverse and complex plant-based samples.

Table 3: Compound Names Mentioned in Article

Compound Name
2,2-dimethoxypropane
4,4-dimethyloxazoline (DMOX)
Boron trichloride
Boron trifluoride-methanol (BF₃-MeOH)
Carbon dioxide
This compound (Chlorflurenol-methyl)
Chloroform
Dichlorflurenol methyl ester (Methyl 2,7-dichloro-9-hydroxyfluorene-9-carboxylate)
Dimethyl disulfide (DMDS)
Ethanol
Flurenol methyl ester (Methyl 9-hydroxyfluorene-9-carboxylate)
Heptane
Hexane
9-hydroxyfluorene-9-carboxylic acid (HFCA)
Methanol
Methyl chloroformate (MCF)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Phenanthrene
Phenanthrenequinone
Pyridine
Pyrrolidides
Sodium hydroxide
Sulfuric acid

Emerging Research Frontiers and Biotechnological Potential

Omics-based Approaches for Dissecting Chlorfluren-methyl Action

The intricate mechanisms of action of the synthetic plant growth regulator, this compound, are being unraveled through the application of advanced "omics" technologies. These approaches, including transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes within a plant in response to this morphactin.

Transcriptomics , the study of the complete set of RNA transcripts, has been instrumental in identifying genes that are differentially expressed following this compound treatment. For instance, studies on the phytotoxic effects of related compounds have revealed significant down-regulation of genes involved in chlorophyll (B73375) biosynthesis and the up-regulation of genes related to stress hormones like ethylene (B1197577) and abscisic acid. nih.gov This suggests that this compound may inhibit growth by altering the expression of genes crucial for photosynthesis and stress responses. nih.gov Transcriptomic analyses can pinpoint specific transcription factors and signaling pathways that are modulated by this compound, offering a deeper understanding of its mode of action.

Proteomics , which focuses on the entire complement of proteins, provides insights into the functional consequences of altered gene expression. frontiersin.org Changes in the abundance of specific proteins following this compound application can reveal the cellular processes that are most affected. For example, proteomic studies in response to other chemical stressors have shown alterations in proteins related to energy metabolism, cell wall modification, and antioxidant defense systems. frontiersin.orgplos.org Similar investigations with this compound could identify the key protein players involved in its morphogenetic effects.

Metabolomics complements these approaches by analyzing the global profile of metabolites in a biological system. nih.gov This can reveal downstream effects of this compound on plant biochemistry. nih.gov Studies on other pesticides have shown that they can disturb energy and fatty acid metabolism. scielo.org.co Metabolomic profiling of this compound-treated plants could identify specific metabolic pathways that are perturbed, leading to the observed changes in plant growth and development.

Integrative multi-omics approaches, which combine data from transcriptomics, proteomics, and metabolomics, offer a powerful strategy for constructing a comprehensive model of this compound's action. nih.govnih.govmdpi.com By linking changes in gene expression to alterations in protein levels and metabolic profiles, researchers can gain a more complete and nuanced understanding of how this morphactin influences plant physiology.

Interactive Data Table: Omics Approaches in Plant Science

Omics TechnologyFocus of StudyPotential Insights into this compound Action
Transcriptomics Complete set of RNA transcripts (the transcriptome).Identification of genes and signaling pathways regulated by this compound, such as those involved in hormone signaling and development.
Proteomics Entire set of proteins (the proteome).Understanding the functional impact on cellular processes, including enzyme activity and structural protein changes.
Metabolomics Global profile of metabolites (the metabolome).Revealing downstream biochemical effects and perturbations in metabolic pathways.
Integrative Omics Combination of multiple omics datasets.A holistic view of the molecular networks affected by this compound, from gene to function.

Engineering Plant Resistance or Sensitivity to Morphactins

The ability to manipulate a plant's response to morphactins like this compound holds significant potential for both agricultural applications and fundamental research. Genetic engineering provides a powerful toolkit to either enhance resistance for crop protection or increase sensitivity for targeted applications.

Engineering Resistance:

Developing crops that are resistant to the growth-inhibiting effects of morphactins could be advantageous in situations where these compounds are used as herbicides to control weeds. The genetic basis for resistance could be elucidated through techniques like quantitative trait loci (QTL) mapping and genome-wide association studies (GWAS). mdpi.compeerj.com These methods can identify genes or genetic regions associated with natural variation in morphactin sensitivity. mdpi.com Once identified, these genes could be introduced into susceptible crop varieties using genetic modification techniques.

Another strategy involves the targeted manipulation of genes known to be involved in the transport or perception of morphactins. Since morphactins are known to interfere with auxin transport, genes encoding auxin transporters or receptors could be prime targets for modification. semanticscholar.org Overexpression or modification of genes that detoxify or sequester this compound within the plant cell could also confer resistance.

Engineering Sensitivity:

Conversely, increasing a plant's sensitivity to morphactins could be useful for applications such as inducing branching or controlling plant stature with lower concentrations of the chemical. This could be achieved by down-regulating or knocking out genes that confer natural tolerance. For example, if a specific enzyme is responsible for metabolizing and inactivating this compound, reducing its expression could enhance the plant's response.

Furthermore, engineering sensitivity can be a valuable tool for studying the mode of action of morphactins. By creating hypersensitive plant lines, researchers can more easily identify the primary cellular targets and signaling pathways affected by these compounds.

The precise control of transgene expression is crucial for successfully engineering plant resistance or sensitivity. nih.gov The use of inducible or tissue-specific promoters can ensure that the desired trait is expressed only when and where it is needed, minimizing potential negative impacts on plant growth and development. nih.gov

Design of Next-Generation Plant Growth Regulators

The knowledge gained from studying the structure-activity relationships of morphactins, including this compound, provides a foundation for the rational design of novel plant growth regulators with improved properties. plymouth.ac.ukresearchgate.net The goal is to develop compounds with greater specificity, higher efficacy, and more desirable physiological effects than existing regulators.

The basic fluorene-9-carboxylic acid skeleton is a key feature for the morphogenetic activity of these compounds. annualreviews.org Modifications to this core structure, such as the introduction of halogen atoms or hydroxyl groups, have been shown to significantly influence their biological activity. annualreviews.org For instance, research has shown that a carboxyl group at the 9-position is crucial for high activity. plymouth.ac.uk

Future design efforts could focus on several key areas:

Enhanced Specificity: By fine-tuning the chemical structure, it may be possible to create molecules that interact with specific protein targets within the plant, leading to more precise and predictable effects. This could minimize off-target effects and improve the safety profile of the compounds.

Targeted Action: Novel regulators could be designed to target specific developmental processes, such as shoot branching, root formation, or fruit development, without affecting other aspects of plant growth. google.comgoogle.com For example, compounds that enhance polar auxin transport could be developed to promote root growth for improved nutrient and water uptake. google.comgoogle.com

Improved Bioavailability and Stability: The formulation and delivery of plant growth regulators are critical for their effectiveness. Encapsulation in biopolymer matrices is one approach being explored to protect the active compounds from environmental degradation and to achieve controlled release. mdpi.com

Computational modeling and high-throughput screening methods can accelerate the discovery and optimization of new plant growth regulators. By simulating the interaction of candidate molecules with their putative protein targets, researchers can prioritize compounds for synthesis and biological testing.

Role in Stress Physiology and Adaptation Mechanisms

Emerging research suggests that plant growth regulators like morphactins may play a role in how plants respond to and adapt to various environmental stresses. googleapis.com While primarily known for their effects on morphogenesis, the pathways they influence often intersect with stress response pathways.

Abiotic Stress:

The accumulation of certain metabolites, such as phenolics and terpenoids, is often associated with stress tolerance. cambridgescholars.com Investigating whether this compound treatment modulates the biosynthesis of these protective compounds could reveal another layer of its influence on stress physiology.

Biotic Stress:

Plants have evolved sophisticated defense mechanisms to protect themselves against pathogens and herbivores. nih.gov These defense responses are often mediated by signaling molecules such as salicylic (B10762653) acid and jasmonic acid. mdpi.com There is evidence of crosstalk between auxin signaling, which is disrupted by morphactins, and these defense signaling pathways. Therefore, the application of this compound could potentially alter a plant's susceptibility to certain pests and diseases.

Understanding the role of this compound in stress physiology could open up new avenues for its application in agriculture. For instance, if it is found to enhance tolerance to specific stresses, it could be used to help crops withstand unfavorable environmental conditions. Conversely, if it increases susceptibility, this knowledge would be crucial for integrated pest and disease management strategies.

Q & A

Q. How to synthesize conflicting evidence on this compound’s genotoxicity?

  • Methodological Answer: Conduct weight-of-evidence (WoE) analysis combining in vitro (Ames test, comet assay) and in vivo (micronucleus test) data. Use Bradford Hill criteria to evaluate causality, emphasizing dose-response consistency and biological plausibility .

Ethical and Regulatory Considerations

Q. What ethical frameworks apply to this compound research involving endangered species?

  • Methodological Answer: Adopt IUCN guidelines for non-invasive sampling (e.g., fecal hormone analysis). Obtain permits under CITES for controlled lab studies. Justify ecological necessity via population viability analysis (PVA) .

Q. How to align this compound studies with evolving regulatory standards (e.g., REACH, ZDHC)?

  • Methodological Answer: Monitor updates via regulatory portals (e.g., ECHA). Engage in pre-submission consultations for novel applications. Incorporate Green Chemistry principles (e.g., solvent substitution) to meet ZDHC MRSL compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.